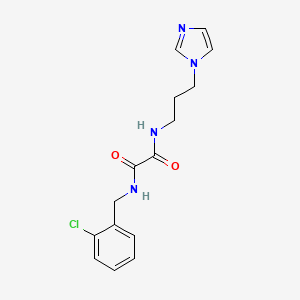

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide

Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide is a bifunctional oxalamide derivative featuring a 1H-imidazole moiety at the N1 position and a 2-chlorobenzyl group at the N2 position. Oxalamides are structurally characterized by a central oxalyl backbone, which enables versatile hydrogen-bonding interactions and metal coordination, making them relevant in medicinal chemistry and catalysis .

Properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-(3-imidazol-1-ylpropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c16-13-5-2-1-4-12(13)10-19-15(22)14(21)18-6-3-8-20-9-7-17-11-20/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUUXCCVTWHUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C(=O)NCCCN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation of the imidazole ring using 1-bromopropane under basic conditions.

Formation of the Oxalamide Moiety: The oxalamide group can be synthesized by reacting oxalyl chloride with the appropriate amine.

Attachment of the Chlorobenzyl Group: The final step involves the coupling of the chlorobenzyl group to the oxalamide moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Benzyl alcohol derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The oxalamide moiety can form hydrogen bonds with biological macromolecules, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

To contextualize the properties of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide, a comparative analysis with analogous compounds is provided below.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

*Molecular weights calculated based on structural formulas.

Key Findings:

Substituent Diversity: The target compound features an imidazole ring, a heterocycle known for participating in hydrogen bonding and π-π stacking interactions, which may enhance binding to biological targets like kinases . In contrast, compound 10 () incorporates a piperazine ring, a moiety frequently associated with CNS activity due to its ability to modulate neurotransmitter receptors .

Synthetic Methodology: Both the target compound and compound 10 likely employ amide coupling strategies. However, purification methods differ: compound 10 uses trituration or silica gel chromatography , whereas the hydroxyalkyl benzamide in was characterized via X-ray crystallography (using SHELX software, as noted in ) .

Functional Group Implications :

- The imidazole in the target compound could act as a metal-coordinating ligand in catalytic applications, similar to the N,O-bidentate directing group in ’s benzamide derivative .

- The piperazine in compound 10 may confer conformational flexibility, enabling interactions with G-protein-coupled receptors (GPCRs) in neurological disorders .

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 360.85 g/mol. The compound features an imidazole ring, which is known for its biological activity, particularly in drug design.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Derivative : The starting material, 1H-imidazole, is reacted with 3-bromopropylamine under basic conditions to yield 3-(1H-imidazol-1-yl)propylamine.

- Chlorination : 2-benzylamine is chlorinated to produce 2-chlorobenzylamine.

- Formation of the Oxalamide Linkage : The final step involves reacting the imidazole derivative with 2-chlorobenzylamine in the presence of oxalyl chloride to form this compound.

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds containing imidazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Antitumor Activity

Studies have highlighted the antitumor potential of imidazole-based compounds. For example, derivatives similar to this compound have demonstrated cytotoxic effects on cancer cell lines, suggesting their utility in cancer therapy .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. Research has shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

The exact mechanism of action for this compound is not completely understood but may involve:

- Interaction with Enzymes : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell death.

- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and tumor growth.

Future Directions

Further research is required to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential future studies may focus on:

- Clinical Trials : Investigating the efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.

- Combination Therapies : Assessing the compound's effectiveness in combination with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.